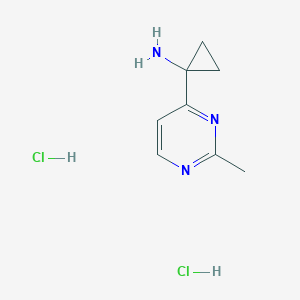
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3 and its molecular weight is 222.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal and Molecular Structures
- The crystal and molecular structures of similar compounds to "1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride" have been studied, revealing insights into their conformational differences and hydrogen-bonding interactions. This research provides a foundation for understanding the structural characteristics of related compounds (Odell et al., 2007).
Pharmacological Evaluation
- While focusing on pharmacological aspects, a study on aminopyrimidine derivatives, which are structurally related to the compound , has been conducted to evaluate their potential as agonists. This study offers a perspective on the pharmacological capabilities of such compounds (Dounay et al., 2009).
Molecular Docking and Experimental Analysis
- Research involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR has been carried out on a related compound. This study provides insights into the molecular structure, stability, and potential biological activity of such compounds (Aayisha et al., 2019).
Synthesis Methods
- Studies have explored the synthesis of α-aminophosphonates derived from compounds structurally similar to "this compound". These synthesis methods contribute to the understanding of how such compounds can be produced efficiently (Reddy et al., 2014).
Non-Covalent Interaction Investigations
- Research on non-covalent interactions in related compounds, using techniques like X-ray diffraction and NBO analysis, sheds light on the intramolecular interactions and stability of these molecules (Zhang et al., 2018).
Fungicide Properties
- The crystal structure of cyprodinil, a compound with a similar structure, has been analyzed to understand its interactions and potential as a fungicide (Jeon et al., 2015).
Synthetic Approaches
- Synthetic approaches to create derivatives of pyrimidine, which are structurally related to the compound , have been explored. These approaches are essential in the development of new compounds with potential applications (Potapov et al., 2021).
Lewis Acid-Catalyzed Ring-Opening
- Studies have focused on the Lewis acid-catalyzed ring-opening of activated cyclopropanes, which is relevant to the synthesis and reaction mechanisms of compounds like "this compound" (Lifchits & Charette, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMKLVCTBCQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

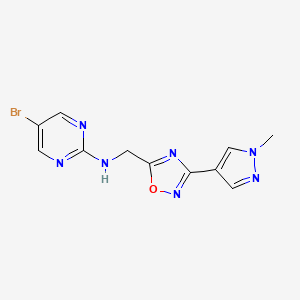

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)
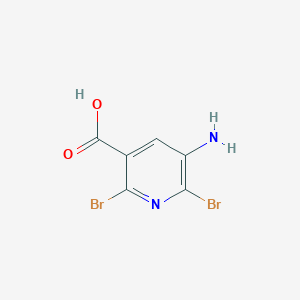

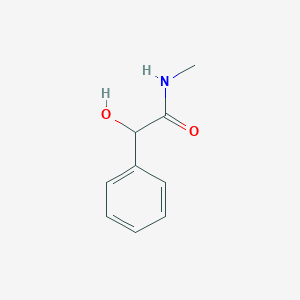
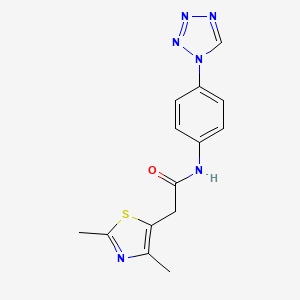
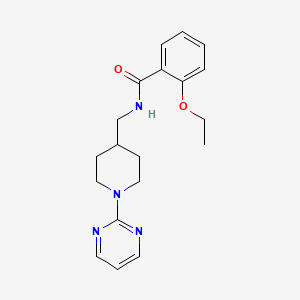
![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)
![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)
